N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide
Description
N-(4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety, linked via an amino group to a phenyl ring. The tetrahydrofuran-2-carboxamide group enhances solubility and modulates pharmacokinetic properties. Its synthesis likely involves coupling reactions between pyrimidine intermediates and tetrahydrofuran-carboxylic acid derivatives, as inferred from analogous protocols .
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(15-3-1-10-26-15)23-14-6-4-13(5-7-14)22-16-11-17(20-12-19-16)24-9-2-8-21-24/h2,4-9,11-12,15H,1,3,10H2,(H,23,25)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWUZRMGRDFKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide is Cyclin-dependent kinase 2 (CDK2), a serine/threonine protein kinase. CDK2 has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This compound exhibits potent CDK2 inhibitory activity, with a Ki value of 0.005 µM. It shows a degree of selectivity over other CDKs tested.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1). The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2).
Pharmacokinetics
It is known that the compound is highly soluble in dmso, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of CDK2 by this compound results in antiproliferative activity against a panel of 13 cancer cell lines. Mechanistic studies in ovarian cancer cells revealed that this compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis.
Biological Activity
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazole and pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a tetrahydrofuran ring, a carboxamide group, and a combination of pyrazole and pyrimidine moieties. The arrangement of these functional groups is critical for its biological activity.
Biological Activity Overview
Research has shown that pyrazole and pyrimidine derivatives exhibit significant biological activities. The specific compound has been investigated for various pharmacological effects:
-
Antitumor Activity :
- Pyrazole derivatives are known to inhibit key oncogenic pathways. For instance, they have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial targets in cancer therapy .
- A study highlighted that compounds similar to this compound demonstrated cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for development as anticancer agents .
- Anti-inflammatory Effects :
- Antibacterial Properties :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Importance |
|---|---|
| Pyrazole Ring | Key for antitumor activity; interacts with target kinases |
| Pyrimidine Moiety | Enhances binding affinity to biological targets |
| Tetrahydrofuran | Contributes to the overall stability of the molecule |
| Carboxamide Group | Increases solubility and bioavailability |
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound:
-
Study on Anticancer Activity :
- A recent study evaluated a series of pyrazole derivatives in vitro against various cancer cell lines, demonstrating that modifications in the substituents significantly affected their cytotoxicity profiles. The most active compounds were those with electron-withdrawing groups on the aromatic rings .
- Evaluation of Anti-inflammatory Properties :
- Pharmacokinetic Studies :
Comparison with Similar Compounds
N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide
- Structure: Replaces the pyrimidine-pyrazole system with a quinazoline scaffold. The quinazoline core is substituted with amino, methoxy, and methylamino groups.
- Key Differences: The quinazoline moiety may confer stronger DNA-binding or kinase-inhibitory activity compared to pyrimidine derivatives.
- Synthesis : Prepared via reaction of tetrahydrofuran-2-carboxylic acid with a quinazoline-derived diamine, highlighting a shared synthetic strategy with the target compound .
N-(4-{2-[(4-Morpholin-4-ylphenyl)amino]pyrimidin-4-yl}phenyl)tetrahydrofuran-2-carboxamide
- Structure : Features a morpholine-substituted phenyl group instead of the pyrazole-pyrimidine system.
- Key Differences: The morpholine group introduces strong electron-donating properties, which may stabilize interactions with polar enzyme active sites.
EP 4 374 877 A2 Derivatives
- Examples: 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Key Differences : These compounds incorporate trifluoromethyl groups and spirocyclic systems, enhancing metabolic stability and target specificity. The presence of diazaspiro and pyrrolo-pyridazine scaffolds suggests conformational rigidity, which may improve binding affinity compared to the target compound’s flexible tetrahydrofuran group .
Comparative Analysis Table
Pharmacological Implications (Inferred)
- Target Compound : The pyrimidine-pyrazole system may target ATP-binding pockets in kinases, while the tetrahydrofuran group balances solubility and permeability.
- Analogues : Quinazoline derivatives () are established in oncology (e.g., EGFR inhibitors), whereas trifluoromethyl-substituted compounds () likely exhibit enhanced metabolic stability for prolonged action.
Q & A
Q. What established synthetic routes are available for N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including pyrimidine core formation, pyrazole coupling, and carboxamide introduction. Key steps:
Pyrimidine-Pyrazole Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the pyrazole moiety to the pyrimidine ring .
Carboxamide Formation : Employ HATU or EDCI as coupling agents for amide bond formation between intermediates .
- Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, a central composite design can reduce experimental runs while maximizing yield .
- Example Table :
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 60–100°C | 80°C | +25% efficiency |
| Catalyst Loading | 1–5 mol% | 3 mol% | +18% yield |
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., pyrazole protons at δ 7.8–8.2 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₆O₂: 377.17) .
- Crystallography :
- Use single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement). Example: A similar pyrimidine derivative showed a triclinic crystal system with Z = 2 .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and HRMS to cross-check functional groups. For example, a carbonyl peak in IR (1650–1700 cm⁻¹) should align with ¹³C NMR δ 170–175 ppm .
- Crystallographic Confirmation : If NMR data conflicts (e.g., overlapping peaks), resolve ambiguity via SXRD. SHELXD can assist in phase problem solutions for complex structures .
- Case Study : A pyrimidine-amide analog showed conflicting NOESY signals, resolved by SXRD confirming a planar pyrimidine ring .
Q. What strategies improve the compound’s bioavailability and pharmacokinetic (PK) properties?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility. Computational tools (e.g., COSMO-RS) predict logP values to balance membrane permeability .
- Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., tetrazoles) .
- Example Table :
| Modification | logP Change | Solubility (mg/mL) | Half-life (h) |
|---|---|---|---|
| Parent Compound | 2.8 | 0.12 | 1.5 |
| -OH Substituent | 2.1 | 0.45 | 3.2 |
Q. How can high-throughput screening (HTS) be applied to assess biological activity?
- Methodological Answer :
- Assay Design : Use 96/384-well plates for dose-response curves (e.g., IC₅₀ determination against kinase targets) .
- Automation : Integrate liquid handlers for rapid compound dispensing and robotic plate readers for fluorescence-based assays .
- Data Analysis : Apply Z’-factor statistical validation (Z’ > 0.5 indicates robust assays) .
Q. What are the key considerations in designing a purification protocol?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column) with gradient elution (ACN/H₂O + 0.1% TFA) .
- Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) via solubility screening. For example, a 70:30 EtOH/H₂O mix yielded 85% pure crystals .
Advanced Technical Challenges
Q. How to address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) under inert atmospheres .
- Solvent Effects : Replace DMF with DMA or NMP to reduce side reactions .
- Real-Time Monitoring : Use inline FTIR to track reaction progress and identify quenching points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
